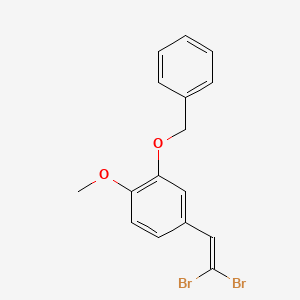

![molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9](/img/structure/B589244.png)

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, commonly known as L-Fucose, is a six-carbon sugar that is found in various biological systems. It is a stereoisomer of D-glucose and is present in the extracellular matrix of animals, plants, and bacteria. L-Fucose plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

Scientific Research Applications

Synthesis and Chemical Properties

Lipase-Catalyzed Synthesis : An efficient method has been developed for preparing optically active enantiomers of this compound, demonstrating its potential in stereoselective organic synthesis (Tsuji, Onishi, & Sakata, 1999).

Bioanalysis in Neuroscience : The compound, also known as LY379268, a group II metabotropic glutamate receptor agonist, has been widely used in neuroscience as a model compound in studies evaluating antipsychotic drugs for the treatment of schizophrenia. A novel method for its bioanalysis in rat plasma has been developed (Benitex et al., 2014).

Use in Organometallic Chemistry : Demonstrated in the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, highlighting the compound's relevance in organometallic reactions (Miao & Huang, 2009).

Pharmaceutical and Medicinal Applications

Synthesis of Antiviral Agents : Used in the enantioselective synthesis of key starting materials for the synthesis of conformationally locked carbocyclic nucleosides, including antiviral agents like North-methanocarbathymidine (Ludek & Marquez, 2009).

Development of Nonnarcotic Analgesics : Involved in the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents, demonstrating its utility in creating new pain relief medications (Epstein et al., 1981).

Synthetic Organic Chemistry

Enantioselective Synthesis : Utilized in the highly enantioselective rearrangement of meso-epoxides to allylic alcohols, important for carbocyclic nucleoside synthesis (Hodgson, Witherington, & Moloney, 1994).

Synthesis of Novel Nucleosides : Key in the synthesis of novel nucleosides with a fused cyclopropane ring substituted by a hydroxymethyl group, showcasing its role in advanced nucleoside design (Lescop & Huet, 2000).

Precursor for Carbocyclic Nucleosides : Involved in the stereocontrolled synthesis of carbocyclic nucleosides, indicating its importance in precise molecular construction (Chang et al., 1994).

properties

IUPAC Name |

(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHRDZLEOMAUPP-AZGQCCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730669 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905580-84-9 |

Source

|

| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)